2-Hydroxyphenylthiourea
Overview
Description
2-Hydroxyphenylthiourea, also known as N-(2-hydroxyphenyl)thiourea, is an organosulfur compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This compound is characterized by the presence of a thiourea group attached to a hydroxyphenyl ring, making it a valuable molecule in various fields of research and industry.
Mechanism of Action
Target of Action
2-Hydroxyphenylthiourea (HPTU) is a chromophore that has potential for metal ion sensing . Its primary targets are transition metal ions, particularly chromium species . These metal ions play a crucial role in various biological and environmental processes.
Mode of Action
HPTU interacts with its targets through a transition metal-oxo-based reaction . The catalytic effect of chromium (III) and chromium (VI) on the oxidation of HPTU is a key aspect of this interaction . This interaction results in changes in the fluorescence intensities of the reaction product, which can be measured spectrofluorimetrically .
Result of Action
The primary result of HPTU’s action is the detection of chromium species in nano-gram levels . This is achieved through the measurement of the fluorescence intensities of the reaction product, which change in response to the presence of chromium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HPTU. For instance, the presence of various cations and anions in the environment can interfere with the experiment . Additionally, the role of activators and sensitizers in enhancing the catalysis was studied . The proposed method was applied to environmental samples for the analysis of chromium content .
Biochemical Analysis
Cellular Effects
It is known that thiourea derivatives, which include 2-Hydroxyphenylthiourea, have applications in numerous fields such as organic synthesis and pharmaceutical industries .
Molecular Mechanism
It is known that thiourea and its derivatives are organosulfur compounds that have diverse biological applications .
Temporal Effects in Laboratory Settings
It is known that 1,this compound undergoes oxidative dimerisation to form a yellow coloured disulphide in the presence of chromium(III)-oxo species which acts as a catalyst .
Dosage Effects in Animal Models
It is known that drug metabolism can vary greatly between different species .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyphenylthiourea can be synthesized through the reaction of 2-aminophenol with thiocarbamoyl chloride under basic conditions. The reaction typically involves the following steps:
- Dissolve 2-aminophenol in a suitable solvent such as ethanol.
- Add thiocarbamoyl chloride dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Filter the precipitated product and wash it with cold ethanol to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyphenylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Amines or thiols.
Substitution: Various substituted phenylthioureas.
Scientific Research Applications
2-Hydroxyphenylthiourea has a wide range of applications in scientific research:
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Industry: It is utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Thiourea: Similar in structure but lacks the hydroxyphenyl group.
Phenylthiourea: Similar but without the hydroxy group on the phenyl ring.
Hydroxyphenylurea: Contains a urea group instead of a thiourea group.
Uniqueness: 2-Hydroxyphenylthiourea is unique due to the presence of both hydroxy and thiourea groups, which confer distinct chemical and biological properties. Its ability to act as a chemosensor and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
IUPAC Name |
(2-hydroxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBCFZXLXJUFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164931 | |
Record name | 2-Hydroxyphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-26-9 | |
Record name | 2-Hydroxyphenylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1520-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1520-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYPHENYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG8N8UH2IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Hydroxyphenylthiourea serves as a versatile building block in solid-phase synthesis, specifically for creating 2-amino and 2-amidobenzoxazole derivatives []. This method involves attaching this compound to a resin, followed by a cyclization reaction to form a 2-aminobenzoxazole core. This core can then be further modified by adding various chemical groups, ultimately leading to the desired benzoxazole derivatives after cleavage from the resin. This approach offers advantages like simplified purification and the ability to synthesize diverse compounds.
A: Yes, this compound can act as a sensitive probe for detecting chromium (III) ions []. In the presence of chromium (III)-oxo species, this compound undergoes oxidative dimerization, forming a yellow-colored disulfide product. This reaction is significantly accelerated by adding an activator like 1,10-phenanthroline and a surfactant like sodium dodecylsulfate. This color change allows for the photometric and fluorometric detection of chromium (III) even at low concentrations.
A: Yes, a practical method for synthesizing 2-aminobenzoxazoles and 2-iminobenzoxazolines utilizes this compound as a key starting material []. While the specific details of this synthetic approach are not elaborated upon in the provided abstract, it highlights the importance of this compound in accessing these valuable heterocyclic compounds.
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